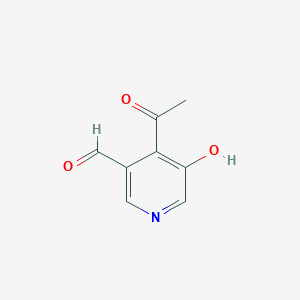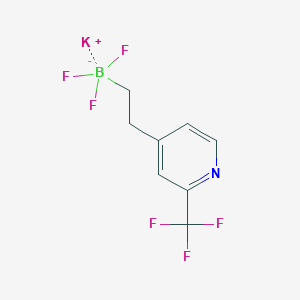
Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, as well as their compatibility with strong oxidative conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate typically involves the reaction of the corresponding boronic acid with potassium bifluoride (KHF2). This method is efficient and yields a stable trifluoroborate salt . The reaction conditions generally include:
Reagents: Boronic acid, potassium bifluoride
Solvent: Typically an organic solvent like tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidative reactions, particularly in the presence of strong oxidizing agents.
Substitution: It is commonly used in substitution reactions, especially in cross-coupling reactions like the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or water.
Major Products:
Oxidation: The major products are often oxidized derivatives of the original compound.
Substitution: The products typically include new carbon-carbon bonds formed through cross-coupling reactions.
Applications De Recherche Scientifique
Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate primarily involves its role as a coupling partner in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the boron atom transfers its organic group to the palladium center. This process is followed by reductive elimination, forming a new carbon-carbon bond . The molecular targets and pathways involved include:
Palladium Catalysts: Facilitate the transmetalation and reductive elimination steps.
Organic Substrates: Participate in the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
- Potassium trifluoro(trifluoromethyl)borate
- Potassium 2-methoxy-3-(trifluoromethyl)pyridin-4-yltrifluoroborate
Comparison: Potassium trifluoro(2-(2-(trifluoromethyl)pyridin-4-YL)ethyl)borate stands out due to its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group. This structural feature imparts distinct reactivity and stability compared to other trifluoroborates. Additionally, its compatibility with a wide range of reaction conditions makes it a versatile reagent in organic synthesis .
Propriétés
Formule moléculaire |
C8H7BF6KN |
|---|---|
Poids moléculaire |
281.05 g/mol |
Nom IUPAC |
potassium;trifluoro-[2-[2-(trifluoromethyl)pyridin-4-yl]ethyl]boranuide |
InChI |
InChI=1S/C8H7BF6N.K/c10-8(11,12)7-5-6(2-4-16-7)1-3-9(13,14)15;/h2,4-5H,1,3H2;/q-1;+1 |
Clé InChI |
JOCZSCFSMLTUJP-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCC1=CC(=NC=C1)C(F)(F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


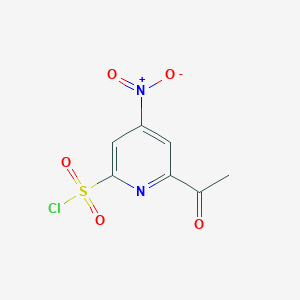
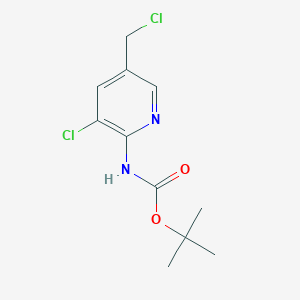
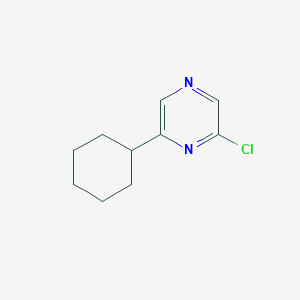
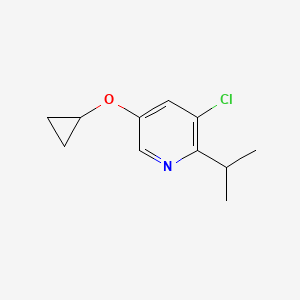
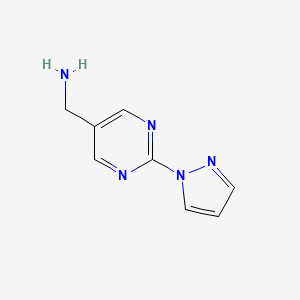
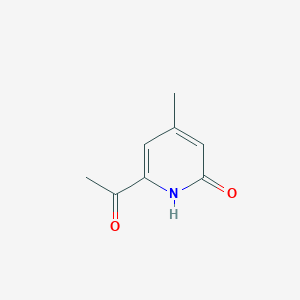


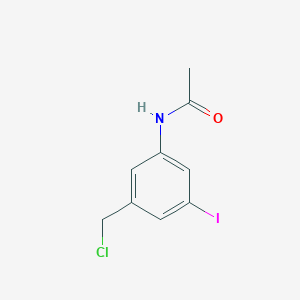

![[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)
